![molecular formula C16H17N3O2 B5568184 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that play a significant role in the development of materials with unique physical and chemical properties. These compounds are widely studied for their potential applications in pharmaceuticals, polymers, and electronic materials due to their versatile structural framework and reactivity.

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various strategies, including classical condensation reactions, cyclization, and substitution reactions. For instance, novel pyridine-containing aromatic diamine monomers have been synthesized via modified Chichibabin reactions, followed by a series of polymerization or condensation steps to yield heterocyclic polyimides and other polymers with outstanding thermal and mechanical properties (Wang et al., 2008), (Ma et al., 2010).

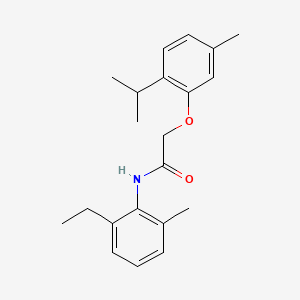

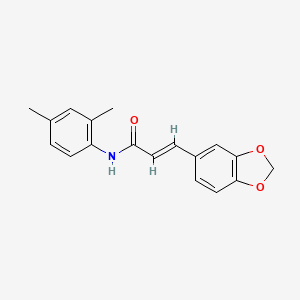

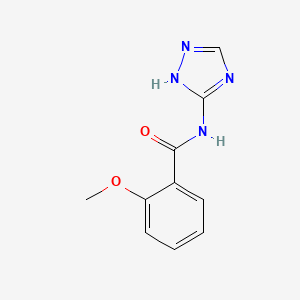

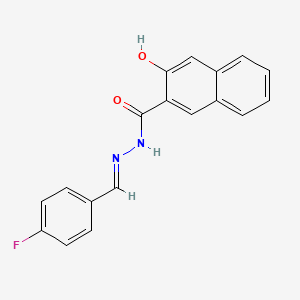

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals the impact of substituents on the aromatic system's electronic and spatial configuration. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate these structures, providing insights into the orientation of substituents and the compound's overall geometry. For example, crystal structure analysis demonstrated how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the molecular packing and stability of pyrimidine derivatives (Zhang et al., 2013).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including alkylation, halogenation, and nucleophilic substitutions, which modify their chemical properties and functionalize the molecules for specific applications. For instance, the ortho-alkylation of phenoxy substrates with diazo compounds, directed by pyrimidine or pyridine groups, showcases the versatile reactivity of these compounds (Ravi et al., 2017).

Aplicaciones Científicas De Investigación

Anti-cancer Applications

Pyrimidine derivatives have been extensively studied for their anticancer properties. They exhibit diverse pharmacological activities due to their potential to interact with various enzymes, targets, and receptors. Research has demonstrated the anticancer potential of pyrimidines in various scaffolds, indicating their capacity to exert cell-killing effects through different mechanisms. This positions pyrimidines as promising candidates for future drug development in oncology (Kaur et al., 2014).

Anti-inflammatory Applications

Substituted tetrahydropyrimidine derivatives have shown potential for in vitro anti-inflammatory activity. The synthesis and pharmacological activities of these compounds suggest their efficacy in inhibiting protein denaturation, positioning them as potential leads for anti-inflammatory activity design (Gondkar et al., 2013).

Synthesis and Characterization for Optoelectronic Materials

The pyranopyrimidine core is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on the synthesis of substituted pyrano[2,3-d]pyrimidine scaffolds using various catalysts, highlighting the importance of these structures in developing lead molecules for medicinal applications (Parmar et al., 2023).

Role in Nucleotide Metabolism and Cancer

Beyond their proliferative role, pyrimidine metabolism has been identified to play significant non-proliferative roles in cancer, affecting processes such as differentiation and maintaining mesenchymal-like states driven by epithelial-to-mesenchymal transition (EMT). This underscores the potential of targeting pyrimidine metabolism pathways in cancer therapy (Siddiqui & Ceppi, 2020).

Propiedades

IUPAC Name |

[3-(4-methylpyrimidin-2-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-7-8-17-16(18-12)21-14-6-4-5-13(11-14)15(20)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYBOJWWOCJRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)